molecular formula C24H29NO5 B15180393 Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester CAS No. 50261-59-1

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester

Cat. No.: B15180393
CAS No.: 50261-59-1
M. Wt: 411.5 g/mol
InChI Key: AMHOXZKEIVGXFJ-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester is a complex organic compound with the molecular formula C24H29NO5 . This compound is known for its unique structural features, which include a pentanoic acid backbone and ester functionalities. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester typically involves multiple steps, including esterification and imination reactions. The process begins with the esterification of pentanoic acid with pentyloxycarbonyl chloride in the presence of a base such as pyridine. This is followed by the reaction of the resulting ester with 4-aminobenzaldehyde to form the imine derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester and imine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester is unique due to its combination of ester and imine functionalities, which provide it with distinctive chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

50261-59-1

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

[4-[(4-pentoxycarbonyloxyphenyl)iminomethyl]phenyl] pentanoate

InChI

InChI=1S/C24H29NO5/c1-3-5-7-17-28-24(27)30-22-15-11-20(12-16-22)25-18-19-9-13-21(14-10-19)29-23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3

InChI Key

AMHOXZKEIVGXFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCC

Origin of Product

United States

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